Cas no 1919-43-3 (6-Quinoxalinecarbonylchloride, 2,3-dichloro-)
1919-43-3 structure
Product Name:6-Quinoxalinecarbonylchloride, 2,3-dichloro-
Numero CAS:1919-43-3
MF:C9H3Cl3N2O
MW:261.491918802261
CID:190178
PubChem ID:74714
Update Time:2025-04-19
6-Quinoxalinecarbonylchloride, 2,3-dichloro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Quinoxalinecarbonylchloride, 2,3-dichloro-
- 2,3-dichloroquinoxaline-6-carbonyl chloride
- 2,3-Dichlor-chinolin
- 2,3-Dichlorchinoxalin
- 2,3-Dichlor-chinoxalin-6-carbonsaeurechlorid
- 2,3-dichloro-6-quinoxalinecarbonyl chloride
- 2,3-dichloro-quinoline
- 2,3-dichloro-quinoxaline-6-carbonyl chloride
- 2,3-dichloroquinoxaline-6-carboxylic acid chloride
- 6-chlorocarbonyl-2,3-dichloroquinoxaline
- DI-CHLOROQUINOLINE
- Quinoline,2,3-dichloro
- SCHEMBL1162363
- 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
- 2,3-Dichlorochinoxalin-6-karbonylchlorid [Czech]
- 6-Quinoxalinecarboxylic acid, 2,3-dichloro-
- J-011404
- NS00026258
- W-107723
- Quinoxaline-6-carbonylchloride, 2,3-dichloro-
- MNM22D66K8
- 2,3-Dichloroquinoxaline-6-carbonylchloride
- DTXSID4062060
- 2,3-Dichlorochinoxalin-6-karbonylchlorid
- A881308
- 5-25-04-00363 (Beilstein Handbook Reference)
- TANTALUMETHOXIDE
- 1919-43-3
- EINECS 217-642-4
- 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE
- NGCRLFIYVFOUMZ-UHFFFAOYSA-N
- AKOS016000969
- BRN 0746912
-
- MDL: MFCD01684980
- Inchi: 1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H
- Chiave InChI: NGCRLFIYVFOUMZ-UHFFFAOYSA-N
- Sorrisi: ClC1=C(N=C2C=CC(C(=O)Cl)=CC2=N1)Cl
Proprietà calcolate
- Massa esatta: 259.93100
- Massa monoisotopica: 259.931
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.8A^2
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.631±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 116 ºC
- Punto di ebollizione: 374.4°Cat760mmHg
- Punto di infiammabilità: 180.3°C
- Indice di rifrazione: 1.6300 (estimate)
- Solubilità: Quasi insolubile (0,037 g/l) (25°C),
- PSA: 42.85000
- LogP: 3.31560
6-Quinoxalinecarbonylchloride, 2,3-dichloro- Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
1919-43-3 (6-Quinoxalinecarbonylchloride, 2,3-dichloro-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti